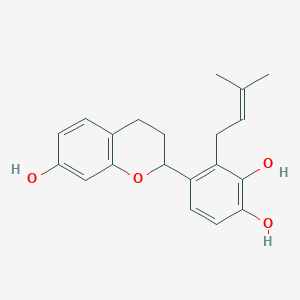

4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol

説明

4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol is a natural product found in Broussonetia papyrifera with data available.

作用機序

Kazinol U, also known as 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, is a prenylated flavan isolated from an extract of Broussonetia kazinoki Sieb . This compound has been shown to exhibit anti-melanogenic activity in mouse and human melanoma cells .

Target of Action

The primary targets of Kazinol U are tyrosinase-related proteins , which are key enzymes involved in melanogenesis. It also targets the microphthalmia-associated transcription factor (MITF) , the master regulator of the tyrosinase gene family.

Mode of Action

Kazinol U interacts with its targets by inhibiting the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis . It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2 . Furthermore, it down-regulates MITF .

Biochemical Pathways

Kazinol U affects the melanogenesis pathway by reducing tyrosinase expression and activity in response to cAMP-inducing agents . It induces phosphorylation of AMPK and MAPK proteins, which are inhibitors of MITF . This leads to a reduction in melanogenesis.

Result of Action

The molecular and cellular effects of Kazinol U’s action include the inhibition of tyrosinase activity and melanin synthesis through the reduction of MITF expression . It suppresses melanogenesis in a zebrafish model . Kazinol U also exhibits cytoprotective activities against cytokine-induced apoptotic cell death .

Action Environment

It’s worth noting that the compound has been used as a cosmetic ingredient for skin conditioning , suggesting that it may be stable and effective in various environmental conditions.

生物活性

4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, commonly referred to as Kazinol U, is a compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula for Kazinol U is , with a molecular weight of 342.39 g/mol. The structure features a chromenone backbone with hydroxyl and alkyl substituents that are crucial for its biological activity.

Anticancer Activity

Kazinol U has been studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that Kazinol U inhibited the growth of human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Kazinol U

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 25 | Cell cycle arrest |

| HeLa | 20 | Inhibition of proliferation |

Antimicrobial Activity

Kazinol U has also shown promising antimicrobial properties against various pathogens. Studies reported that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) were found to be in the range of 50 to 100 µg/mL .

Table 2: Antimicrobial Activity of Kazinol U

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 75 | Bacterial |

| Candida albicans | 100 | Fungal |

Antioxidant Activity

Kazinol U exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. In assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), Kazinol U demonstrated a scavenging effect comparable to that of standard antioxidants like ascorbic acid . This property is vital for preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of Kazinol U can be correlated with its structural features. The presence of hydroxyl groups is essential for its anticancer and antioxidant activities. Modifications in the side chains have been explored to enhance potency and selectivity against specific targets.

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice treated with Kazinol U showed significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight, resulting in a reduction in tumor size by approximately 40% after two weeks .

- Combination Therapy : Research indicated that combining Kazinol U with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies .

科学的研究の応用

Pharmaceutical Applications

1. Antioxidant Properties

Hydroxycoumarins are known for their antioxidant capabilities, which help in neutralizing free radicals. Studies have demonstrated that 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. A study conducted on its efficacy against Staphylococcus aureus and Escherichia coli revealed promising results, indicating its potential use as a natural preservative in food products .

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydroxycoumarins have been explored in several studies. In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Cosmetic Applications

1. Skin Protection

Due to its antioxidant properties, this compound is increasingly utilized in cosmetic formulations aimed at protecting the skin from environmental damage. Its ability to scavenge free radicals contributes to reducing signs of aging and improving skin texture .

2. Skin Lightening Agent

The compound has also been studied for its skin lightening effects. Research indicates that it can inhibit melanin production, making it a valuable ingredient in products designed for hyperpigmentation treatment .

Food Science Applications

1. Natural Flavoring Agent

This hydroxycoumarin derivative is found in various plants and can be used as a natural flavoring agent in the food industry. Its unique flavor profile enhances the sensory attributes of food products without the adverse effects associated with synthetic additives .

2. Food Preservation

Given its antimicrobial properties, the compound is being investigated as a natural preservative alternative to synthetic preservatives in food products. Its effectiveness against spoilage microorganisms could lead to safer and more sustainable food preservation methods .

Data Summary Table

特性

IUPAC Name |

4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAAGZZSATGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does kazinol U exert its protective effects on pancreatic β-cells?

A: Kazinol U demonstrates protective effects against cytokine-induced β-cell death, a hallmark of type 1 diabetes. It achieves this by suppressing the nuclear factor-κB (NF-κB) pathway. [, , ] Specifically, kazinol U inhibits the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation and DNA binding of NF-κB subunits, ultimately reducing the expression of pro-inflammatory mediators like iNOS and mitigating cytokine-induced cell death. [, , ]

Q2: Beyond its impact on the NF-κB pathway, does kazinol U influence other cellular processes relevant to its therapeutic potential?

A: Yes, research indicates that kazinol U can activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. [] While the exact mechanism linking kazinol U to AMPK activation requires further investigation, this interaction is noteworthy. AMPK activation has been linked to various beneficial effects, including improved insulin sensitivity and reduced inflammation. [] This suggests that kazinol U's therapeutic potential might extend beyond its NF-κB inhibitory activity.

Q3: What are the implications of kazinol U's effects on tyrosinase-related proteins (TRPs) for its potential use in dermatology?

A: Kazinol U has demonstrated an ability to inhibit tyrosinase-related proteins (TRPs), which play a key role in melanin synthesis. [] This inhibition leads to a reduction in melanin production, suggesting kazinol U's potential as a therapeutic agent for treating hyperpigmentation disorders like melasma or age spots. [] This finding highlights kazinol U's potential versatility as a therapeutic agent across different disease areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。